molecular formula C33H30N4O3 B2487508 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide CAS No. 1796882-71-7

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide

Cat. No. B2487508
CAS RN: 1796882-71-7
M. Wt: 530.628
InChI Key: ASVZKYAODKBQRM-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide is a useful research compound. Its molecular formula is C33H30N4O3 and its molecular weight is 530.628. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

This compound exhibits significant nonlinear optical (NLO) properties, making it relevant for optoelectronic applications. NLO materials are crucial in fields such as fiber optics and data transmission. The presence of loosely bound excess electrons contributes to its remarkable hyperpolarizability (βo) value, which can be as high as 1.41 × 10^6 atomic units (au). Additionally, the hyper Rayleigh scattering hyperpolarizability (βHRS) reaches up to 1.31 × 10^6 au for the potassium (K) complex. Frequency-dependent first-order and second-order hyperpolarizability is also prominent at specific frequencies .

Electrides

The compound mimics molecular electrides due to its excess electrons. Electrides are unique materials where electrons act as anions, forming stable complexes with cations. In this case, single-alkali metals (Li, Na, and K) interact with the diaza[2.2.2] cryptand ligand. The weak van der Waals interactions between the metal and complexant play a crucial role in promoting NLO properties .

Thermodynamic and Kinetic Stability Studies

Interaction energy (E_int) and ab-initio molecular dynamic (AIMD) simulations reveal the thermodynamic and kinetic stabilities of these complexes. Understanding their stability is essential for practical applications .

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides insights into the nature of interactions between the alkali metal and the complexant. It highlights the roles of weak van der Waals forces in shaping the electronic structure .

Excited State Parameters

Using the TD-DFT method, we can determine excited state parameters and absorbance properties. An electron density difference map (EDDM) helps evaluate orbital contributions in excited states .

Potential as NLO Materials

Given its properties, this studied electride holds promise as a candidate for nonlinear optical materials. Further development and exploration may lead to practical applications in optoelectronics .

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O3/c1-21-17-22(2)19-25(18-21)34-33(40)36-31-32(39)37(20-29(38)26-14-8-7-11-23(26)3)28-16-10-9-15-27(28)30(35-31)24-12-5-4-6-13-24/h4-19,31H,20H2,1-3H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVZKYAODKBQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide

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